molecular formula C14H22N2O2 B6597962 tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate CAS No. 1016744-68-5

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate

Cat. No.: B6597962
CAS No.: 1016744-68-5
M. Wt: 250.34 g/mol
InChI Key: HJBLEZNNVMBBFR-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl carbamate and 2-amino-1-(3-methylphenyl)ethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The molecular pathways involved include enzyme-substrate interactions and covalent modification of active sites .

Comparison with Similar Compounds

  • tert-butyl N-[2-hydroxyethyl]carbamate
  • tert-butyl N-[2-bromoethyl]carbamate
  • tert-butyl N-[2-oxoethyl]carbamate

Uniqueness: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBLEZNNVMBBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016744-68-5
Record name tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
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